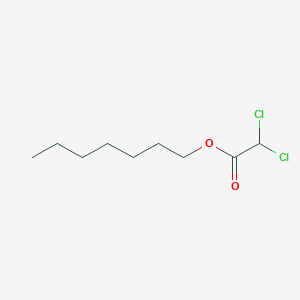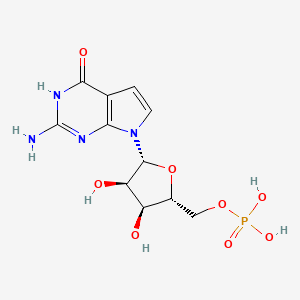
Dichloroacetic acid, heptyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichloroacetic acid, heptyl ester is an organic compound with the molecular formula C₉H₁₆Cl₂O₂. It is an ester formed from dichloroacetic acid and heptanol. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dichloroacetic acid, heptyl ester can be synthesized through esterification, where dichloroacetic acid reacts with heptanol in the presence of a catalyst. The reaction typically involves heating the mixture under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction can be represented as follows:
CHCl2COOH+C7H15OH→CHCl2COOC7H15+H2O
Industrial Production Methods: In industrial settings, the esterification process can be carried out in large reactors with continuous removal of water to drive the reaction to completion. The use of azeotropic distillation or molecular sieves can help in the efficient removal of water.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of water and an acid or base catalyst to yield dichloroacetic acid and heptanol.
Transesterification: This compound can participate in transesterification reactions with other alcohols to form different esters.
Reduction: It can be reduced to form the corresponding alcohol and dichloroacetic acid.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and a catalyst such as sodium methoxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products:
Hydrolysis: Dichloroacetic acid and heptanol.
Transesterification: New esters and heptanol.
Reduction: Dichloroacetic acid and heptanol.
Wissenschaftliche Forschungsanwendungen
Dichloroacetic acid, heptyl ester has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of other compounds.
Biology: Studied for its potential effects on biological systems, particularly in the context of ester metabolism.
Medicine: Investigated for its potential therapeutic properties, although more research is needed to establish its efficacy and safety.
Industry: Utilized in the production of specialty chemicals and as a solvent in certain industrial processes.
Wirkmechanismus
The mechanism of action of dichloroacetic acid, heptyl ester involves its hydrolysis to release dichloroacetic acid and heptanol. Dichloroacetic acid can inhibit the enzyme pyruvate dehydrogenase kinase, leading to increased activity of the pyruvate dehydrogenase complex. This results in enhanced conversion of pyruvate to acetyl-CoA, which can affect cellular metabolism.
Vergleich Mit ähnlichen Verbindungen
- Dichloroacetic acid, ethyl ester
- Dichloroacetic acid, methyl ester
- Trichloroacetic acid, heptyl ester
Comparison: Dichloroacetic acid, heptyl ester is unique due to its longer heptyl chain, which can influence its physical properties and reactivity compared to shorter-chain esters like dichloroacetic acid, ethyl ester and dichloroacetic acid, methyl ester. The presence of two chlorine atoms in this compound also distinguishes it from trichloroacetic acid, heptyl ester, which has three chlorine atoms and different reactivity.
Eigenschaften
CAS-Nummer |
83004-97-1 |
|---|---|
Molekularformel |
C9H16Cl2O2 |
Molekulargewicht |
227.12 g/mol |
IUPAC-Name |
heptyl 2,2-dichloroacetate |
InChI |
InChI=1S/C9H16Cl2O2/c1-2-3-4-5-6-7-13-9(12)8(10)11/h8H,2-7H2,1H3 |
InChI-Schlüssel |
DABKLGRTFPUJHU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCOC(=O)C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



silane](/img/structure/B14409949.png)





![[([1,1'-Biphenyl]-4-yl)methyl](trimethyl)silane](/img/structure/B14409979.png)


![4-[[8-(4-Carboxyanilino)-8-oxooctanoyl]amino]benzoic acid](/img/structure/B14409995.png)



